molecular formula C34H45N5O6 B1591436 2,2-Di(4-tert-octylphenyl)-1-picrylhydrazyl, free radical CAS No. 84077-81-6

2,2-Di(4-tert-octylphenyl)-1-picrylhydrazyl, free radical

Cat. No.: B1591436
CAS No.: 84077-81-6
M. Wt: 619.7 g/mol
InChI Key: AHEOKYQLIZAXIY-UHFFFAOYSA-N
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Description

2,2-Di(4-tert-octylphenyl)-1-picrylhydrazyl, free radical, is a stable organic radical compound known for its deep violet color. It is widely used in various scientific fields due to its unique properties, particularly its ability to act as a free radical scavenger. The compound is often utilized in antioxidant activity assays to measure the free radical scavenging ability of different substances .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Di(4-tert-octylphenyl)-1-picrylhydrazyl, free radical, typically involves the reaction of 2,2-Di(4-tert-octylphenyl)-1-picrylhydrazine with an oxidizing agent. The reaction is carried out under controlled conditions to ensure the stability of the free radical. Common oxidizing agents used in this synthesis include lead dioxide (PbO2) and manganese dioxide (MnO2) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maintain the purity and stability of the product. The use of high-purity reagents and advanced purification techniques is essential to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

2,2-Di(4-tert-octylphenyl)-1-picrylhydrazyl, free radical, primarily undergoes reduction reactions. It can accept an electron or hydrogen atom from a donor molecule, resulting in the formation of a non-radical product. This property makes it an excellent tool for studying antioxidant activity .

Common Reagents and Conditions

Common reagents used in reactions with this compound include antioxidants such as ascorbic acid, tocopherols, and polyphenols. The reactions are typically carried out in a solvent such as methanol or ethanol under ambient conditions .

Major Products Formed

The major product formed from the reduction of this compound, is 2,2-Di(4-tert-octylphenyl)-1-picrylhydrazine. This product is colorless, indicating the successful scavenging of the free radical .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Di(4-tert-octylphenyl)-1-picrylhydrazyl, free radical, is unique due to its tert-octylphenyl substituents, which provide enhanced stability and solubility compared to other similar compounds. This makes it particularly useful in various scientific applications where stability and solubility are critical .

Properties

IUPAC Name

1,1-bis[4-(2,4,4-trimethylpentan-2-yl)phenyl]-2-(2,4,6-trinitrophenyl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H45N5O6/c1-31(2,3)21-33(7,8)23-11-15-25(16-12-23)36(26-17-13-24(14-18-26)34(9,10)22-32(4,5)6)35-30-28(38(42)43)19-27(37(40)41)20-29(30)39(44)45/h11-20,35H,21-22H2,1-10H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHEOKYQLIZAXIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)N(C2=CC=C(C=C2)C(C)(C)CC(C)(C)C)NC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H45N5O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

619.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Di(4-tert-octylphenyl)-1-picrylhydrazyl, free radical
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2,2-Di(4-tert-octylphenyl)-1-picrylhydrazyl, free radical
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2,2-Di(4-tert-octylphenyl)-1-picrylhydrazyl, free radical
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2,2-Di(4-tert-octylphenyl)-1-picrylhydrazyl, free radical
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2,2-Di(4-tert-octylphenyl)-1-picrylhydrazyl, free radical
Reactant of Route 6
2,2-Di(4-tert-octylphenyl)-1-picrylhydrazyl, free radical

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